(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is a chemical compound with a specific stereochemistry. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Chiral Resolution: The stereochemistry is introduced through chiral resolution or asymmetric synthesis.
Functional Group Modification: The propan-2-yl group is introduced via alkylation reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid: A potent inactivator of γ-aminobutyric acid aminotransferase.
(1S,3S)-3-Amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride: A selective and potent inactivator of human ornithine aminotransferase.
Uniqueness
(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of the propan-2-yl group
Properties
IUPAC Name |
(3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWVHVFAXJFMT-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCC[C@@H]1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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